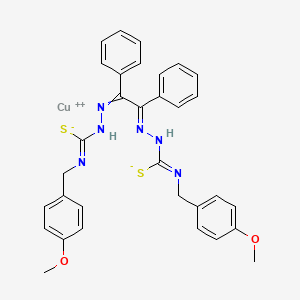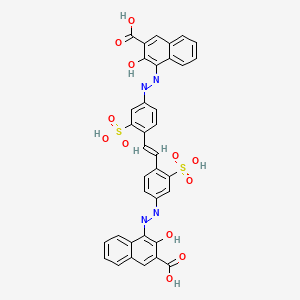
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to maintain consistency and yield. Post-reaction, the product is purified through filtration, crystallization, and drying processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in other chemical reactions.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Oxidized azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulphonate derivatives.
Aplicaciones Científicas De Investigación
This compound finds extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a dye for staining and visualization purposes. In biology, it serves as a marker in various assays and experiments. In medicine, it is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, it is used in industrial applications such as textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
Mecanismo De Acción
The mechanism of action of this compound largely depends on its interaction with biological molecules. The azo linkage and sulphonate groups play crucial roles in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Trisodium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,8-disulphonate
Uniqueness: The uniqueness of Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate lies in its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better solubility and compatibility with various substrates, making it a preferred choice in industrial applications.
Propiedades
Número CAS |
20298-05-9 |
|---|---|
Fórmula molecular |
C22H17N4Na3O13S4 |
Peso molecular |
742.6 g/mol |
Nombre IUPAC |
trisodium;2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C22H20N4O13S4.3Na/c1-13-20(22(27)26(25-13)14-5-7-15(8-6-14)40(28,29)12-11-39-43(36,37)38)24-23-18-10-9-16-17(21(18)42(33,34)35)3-2-4-19(16)41(30,31)32;;;/h2-10,20H,11-12H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
Clave InChI |
LREIRMMFYVWEAF-UHFFFAOYSA-K |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


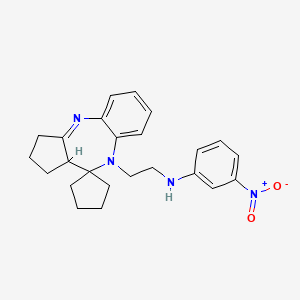

![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
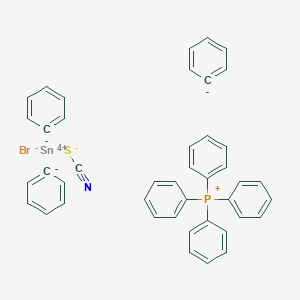


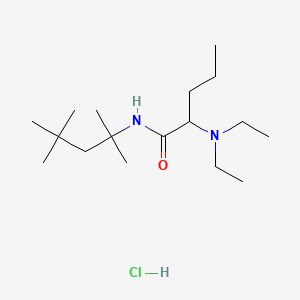

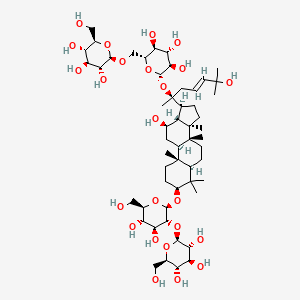

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
